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Compound of Interest

Compound Name:
(2-(2-Methoxypropan-2-

yl)pyrimidin-4-yl)methanol

CAS No.: 1511203-24-9

Cat. No.: B2376620

Get Quote

Executive Summary: The "Magic Ether" Strategy
In medicinal chemistry, the tert-butyl group (-C(CH₃)₃) is a privileged scaffold for filling

hydrophobic pockets and locking active conformations due to its spherical steric bulk. However,

its high lipophilicity often leads to poor aqueous solubility, high plasma protein binding, and

"grease ball" metabolic clearance issues.

The 2-methoxypropan-2-yl group (also known as the cumyl methyl ether moiety when attached

to aromatics, or MIP group) represents a strategic bioisostere. By replacing one methyl group

of the tert-butyl moiety with a methoxy group (-OCH₃), researchers can significantly lower LogP

while retaining the essential steric volume required for receptor binding.

Key Advantage: A reduction in LogP by approximately 1.0–1.3 units with minimal perturbation

of steric demand. Key Risk: Increased acid lability and susceptibility to CYP450-mediated O-

demethylation.
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Physicochemical Profiling: tert-Butyl vs. 2-
Methoxypropan-2-yl
The following data compares the benzene-substituted analogs (tert-butylbenzene vs. (1-

methoxy-1-methylethyl)benzene) to isolate the substituent effect.

Table 1: Comparative Physicochemical Properties

Property
tert-Butyl Group (-
C(CH₃)₃)

2-Methoxypropan-
2-yl Group (-
C(CH₃)₂OCH₃)

Impact of Switch

Formula -C₄H₉ -C₄H₉O +1 Oxygen atom

Fragment MW 57.1 Da 73.1 Da +16 Da

LogP (Benzene

Analog)
4.11 (Exp) ~2.8 – 3.1 (Calc/Exp) ΔLogP ≈ -1.0 to -1.3

H-Bond Acceptors 0 1 (Ether Oxygen)
Improved Solubility

Potential

Steric Bulk Spherical, rigid
Similar volume, slight

asymmetry
Maintains receptor fit

Electronic Effect Weakly activating (+I)

Weakly deactivating (-

I of O), Resonance

(+M)

Altered electronic

tuning

Metabolic Liability -Oxidation (slow)
O-Demethylation, Acid

Hydrolysis
Reduced Stability

Steric Analysis
While the tert-butyl group is spherically symmetrical, the 2-methoxypropan-2-yl group

introduces a directional dipole and a slight asymmetry due to the methoxy bond. However, the

gem-dimethyl groups maintain the critical "anchoring" width, often allowing the ether analog to

bind in the same hydrophobic pocket with an added H-bond interaction capability.

Synthetic Methodologies
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Installing the 2-methoxypropan-2-yl group requires avoiding acidic conditions that would cleave

the tertiary ether. The most robust route involves the formation of the tertiary alcohol followed

by methylation.

Protocol: Installation of 2-Methoxypropan-2-yl on an
Arene Scaffold
Objective: Synthesize Ar-C(CH₃)₂OCH₃ from a bromo-arene precursor (Ar-Br).

Step 1: Nucleophilic Addition (Formation of Tertiary Alcohol)
Reagents: Ar-Br,

-Butyllithium (

-BuLi), Acetone, dry THF.

Procedure:

Cool a solution of Ar-Br (1.0 equiv) in anhydrous THF to -78 °C under inert atmosphere

(N₂/Ar).

Add

-BuLi (1.1 equiv) dropwise. Stir for 30 mins to generate the aryl lithium species.

Add dry acetone (1.5 equiv) dropwise.

Allow the reaction to warm to room temperature (RT) over 2 hours.

Quench: Add saturated aqueous NH₄Cl. Extract with EtOAc.[1]

Purification: Silica gel chromatography.

Product: Ar-C(CH₃)₂OH (Tertiary Alcohol).

Step 2: Williamson Ether Synthesis (Methylation)
Reagents: Ar-C(CH₃)₂OH, Sodium Hydride (NaH, 60% dispersion), Iodomethane (MeI), dry

DMF or THF.
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Procedure:

Dissolve the tertiary alcohol (1.0 equiv) in anhydrous DMF at 0 °C.

Add NaH (1.5 equiv) portion-wise. Evolution of H₂ gas will occur. Stir for 30 mins at 0 °C to

form the alkoxide.

Add MeI (1.2 equiv) dropwise.

Warm to RT and stir for 2–4 hours. Monitor by TLC (The ether is usually less polar than

the alcohol).

Quench: Carefully add water (exothermic).

Workup: Extract with Et₂O (Ether extraction is preferred to remove DMF). Wash organic

layer with water (3x) and brine.

Purification: Silica gel chromatography (often elutes with non-polar solvents like

Hexanes/EtOAc 9:1).

Stability & Metabolic Pathways
The primary trade-off for the improved LogP is stability. The 2-methoxypropan-2-yl group

introduces two specific liabilities that must be screened early in the discovery cascade.

Chemical Stability: Acid Lability
The moiety is essentially a ketal-like ether. Under acidic conditions (e.g., stomach pH ~1.5), it

can undergo cleavage to form a stabilized tertiary carbocation, leading to elimination (to

-methylstyrene analogs) or hydrolysis.

Metabolic Stability: CYP450 Liability
The methoxy group is a prime target for O-demethylation, typically driven by CYP enzymes

(e.g., CYP2A6, CYP2D6). This converts the lipophilic ether back to the polar tertiary alcohol,

which may then be glucuronidated and excreted.
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Stability Risks
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Figure 1: Degradation pathways of the 2-methoxypropan-2-yl group via acid hydrolysis

(chemical) and O-demethylation (metabolic).

Strategic Application in Drug Design
When to Use 2-Methoxypropan-2-yl[3]

LogP > 4.0: If your lead compound has a tert-butyl group and suffers from poor solubility or

high metabolic clearance due to lipophilicity, this switch is a first-line tactic.

Solubility-Limited Absorption: The introduction of the ether oxygen breaks the "grease ball"

character, often improving thermodynamic solubility.

Metabolic Soft Spot Creation: If the tert-butyl group is metabolically inert and causing the

molecule to persist too long (high half-life), the ether provides a handle for clearance.

When to Avoid
Oral Formulation Requirement: If the drug must pass through the acidic environment of the

stomach without enteric coating, the acid lability of the tertiary ether may be prohibitive.

High First-Pass Metabolism: If the scaffold is already prone to rapid clearance, adding a

labile O-methyl group may reduce oral bioavailability (F%) further.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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